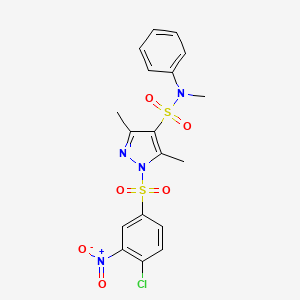

1-(4-氯-3-硝基苯磺酰基)-N,3,5-三甲基-N-苯基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2NO4S . It’s also known by other names such as "Benzenesulfonyl chloride, 4-chloro-3-nitro-" .

Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzenesulfonyl chloride” is 256.063 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” can be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .科学研究应用

碳酸酐酶抑制在治疗应用中的作用

一项研究证明了新型 [1,4]恶唑啉类伯磺酰胺的合成,包括与指定化学物质在结构上相关的化合物,这些化合物对人碳酸酐酶表现出显着的抑制作用。这些化合物通过涉及 4-氯-3-硝基苯磺酰胺的成环级联反应开发,显示出作为治疗相关酶抑制剂的潜力,特别是对于碳酸酐酶活性受累的疾病 (A. Sapegin 等,2018)。

抗菌活性

另一个研究方向涉及优化和表征源自磺胺苯唑的磺酰胺化合物以治疗结核分枝杆菌。这些化合物通过系统优化,显示出有希望的抗分枝杆菌活性,且细胞毒性低。这表明磺酰胺,包括与指定化学物质在结构上相似的磺酰胺,在开发新的细菌感染治疗方法中具有潜力 (Hui-lan Chen 等,2021)。

抗癌和放射增敏特性

磺酰胺衍生物(从与指定分子在结构上类似的化合物开始)已被合成并评估其体外抗癌活性。一些化合物表现出的活性高于标准癌症治疗药物多柔比星,突出了磺酰胺在癌症治疗和作为放射增敏剂中的潜力 (M. Ghorab 等,2015)。

合成和评价磺酰胺衍生物的抗菌活性

从 3-氟-4-吗啉基苯胺(一种重要的抗生素利奈唑胺中间体)合成磺酰胺和氨基甲酸酯衍生物的研究揭示了具有显着抗菌效力的化合物。这项工作强调了磺酰胺在产生有效抗菌剂方面的多功能性 (D. B. Janakiramudu 等,2017)。

安全和危害

作用机制

Target of Action

Related compounds have been shown to interact withmitogen-activated protein kinase (MAPK) and NF-κB . These proteins play crucial roles in cellular signaling, regulating processes such as inflammation, cell growth, and apoptosis.

Mode of Action

The compound interacts with its targets, leading to the inhibition of the MAPK and NF-κB pathways . This results in the suppression of various cellular processes, including inflammation and cell proliferation.

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting these pathways, the compound can alter the expression of genes involved in inflammation, cell growth, and apoptosis.

Pharmacokinetics

Related compounds have been shown to be easily delivered into the skin, with increased permeability in the presence of certain stimulants .

Result of Action

The inhibition of the MAPK and NF-κB pathways by this compound can lead to a reduction in inflammation and cell proliferation . This has been demonstrated in the context of psoriasis, where the compound was shown to reduce scaling, erythema, and barrier dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain stimulants can increase the permeability of the skin, enhancing the delivery of the compound . .

属性

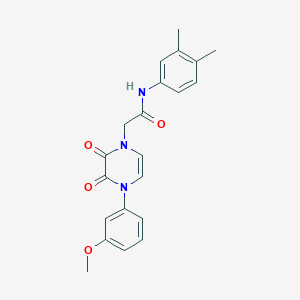

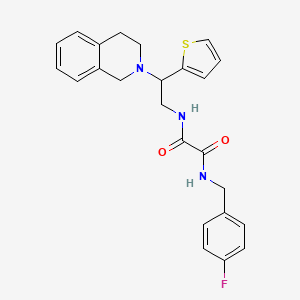

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O6S2/c1-12-18(31(28,29)21(3)14-7-5-4-6-8-14)13(2)22(20-12)30(26,27)15-9-10-16(19)17(11-15)23(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDQZXVJMIEPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)

![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)

![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)